(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol
CAS No.:
Cat. No.: VC15816107
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13N3O3 |
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Molecular Weight | 211.22 g/mol |
IUPAC Name | (1R)-1-(2-methyl-4-nitropyrazol-3-yl)pent-4-en-1-ol |
Standard InChI | InChI=1S/C9H13N3O3/c1-3-4-5-8(13)9-7(12(14)15)6-10-11(9)2/h3,6,8,13H,1,4-5H2,2H3/t8-/m1/s1 |
Standard InChI Key | IBSVSHZJDPSKII-MRVPVSSYSA-N |
Isomeric SMILES | CN1C(=C(C=N1)[N+](=O)[O-])[C@@H](CCC=C)O |
Canonical SMILES | CN1C(=C(C=N1)[N+](=O)[O-])C(CCC=C)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Stereochemical Designation
The systematic IUPAC name for this compound is (R)-1-(2-methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol, reflecting its pyrazole backbone substituted with methyl and nitro groups at positions 2 and 4, respectively, and a pentenol side chain at position 5 . The (R)-designation specifies the absolute configuration of the chiral center at the first carbon of the pentenol chain, which critically influences the molecule’s interaction with biological targets.
Molecular Formula and Weight
The molecular formula corresponds to a molecular weight of 211.22 g/mol, as calculated from isotopic composition . This places the compound in the category of small-molecule organics, suitable for pharmacokinetic optimization in drug design.
Structural Representation
The compound’s structure features:
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A 1-methyl-4-nitro-1H-pyrazole ring, where the nitro group at position 4 enhances electrophilicity.
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A pent-4-en-1-ol side chain with a double bond at position 4 and a hydroxyl group at position 1.
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A chiral center at the hydroxyl-bearing carbon, conferring enantiomeric specificity.
The SMILES notation C=CCCC@HO explicitly denotes the (R)-configuration using the @ symbol .
Table 1: Key Identifiers of (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol
Property | Value | Source |
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CAS Registry Number | 1956435-85-0 | |
Molecular Formula | ||
Molecular Weight | 211.22 g/mol | |
InChI Key | IBSVSHZJDPSKII-UHFFFAOYSA-N |
Synthesis and Production
Analytical Characterization
PubChem reports computed spectral data, including:
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Infrared (IR): Peaks for -OH (3200–3600 cm), nitro (1520, 1350 cm), and C=C (1640 cm) .
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NMR: Expected signals include a triplet for the terminal alkene proton (~5.8 ppm) and a singlet for the pyrazole methyl group (~2.5 ppm) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar nitro and hydroxyl groups, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water. Stability concerns include:
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Photodegradation: Nitro groups are prone to photoreduction, necessitating storage in amber containers .
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Hydrolysis: The ester-like linkage between the pyrazole and alcohol may hydrolyze under acidic or basic conditions.
Thermal Properties
No explicit melting or boiling points are reported, but analogous nitropyrazoles typically exhibit melting points between 100–150°C. The compound’s flash point is likely >150°C, given the absence of highly volatile functional groups .
Precaution Code | Guidance |
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P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
P280 | Wear protective gloves/eye protection/face protection. |
P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present. |
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